molecular formula C4H6N4O B1143908 2,4-Diamino-6-hydroxypyrimidine CAS No. 195-66-4

2,4-Diamino-6-hydroxypyrimidine

Cat. No. B1143908
CAS RN: 195-66-4
M. Wt: 126.12
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a selective, specific inhibitor of GTP cyclohydrolase I, the rate-limiting step for de novo pterin synthesis . It has a molecular formula of C4H6N4O and a molecular weight of 126.12 .


Synthesis Analysis

The synthesis of 2,4-Diaminopyrimidine core-based derivatives has been studied for their anti-tubercular activities . The synthesis involves designing and creating a series of inhibitors that contain a 2,4-diaminopyrimidine core with side chains .


Molecular Structure Analysis

The molecular structure of 2,4-Diamino-6-hydroxypyrimidine is represented by the InChI key: SWELIMKTDYHAOY-UHFFFAOYSA-N . It has a percent composition of C 38.09%, H 4.80%, N 44.42%, O 12.69% .


Chemical Reactions Analysis

2,4-Diamino-6-hydroxypyrimidine has been examined as a corrosion inhibitor of mild steel in 0.1 M HCl . The corrosion inhibition effectiveness is directly proportional to the concentration of 2,4-Diamino-6-hydroxypyrimidine ranging from 0.5 to 10.0 mM .


Physical And Chemical Properties Analysis

2,4-Diamino-6-hydroxypyrimidine has a melting point of 285-286 °C (dec.) (lit.), a boiling point of 234.22°C (rough estimate), and a density of 1.3659 (rough estimate) . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

  • Food Contact Materials Safety : EFSA assessed 2,4-diamino-6-hydroxypyrimidine for use in food contact materials, particularly in rigid poly(vinyl chloride) PVC, with non-acidic, non-alcoholic aqueous food. They concluded no safety concerns if its migration remains up to 5 mg/kg food (Flavourings, 2009).

  • Corrosion Inhibition : This compound acts as an effective corrosion inhibitor for mild steel in HCl medium. Studies show its inhibition effectiveness correlates with the concentration used and follows the Langmuir adsorption isotherm (Yıldız, 2018).

  • Antimicrobial Activity : Derivatives of 2,4-diamino-6-hydroxypyrimidine have shown inhibitory action on the growth of various microorganisms, including Streptococcus faecalis, Lactobacillus arabinosus, and Escherichia coli (Roy, Ghosh, & Guha, 1961).

  • Antiviral Properties : Certain 6-hydroxypyrimidines substituted with amino groups have displayed significant antiviral activity against herpes viruses and retroviruses, including HIV (Holý et al., 2002).

  • Spectroscopic Analysis : Quantum mechanical calculations have been used for vibrational analysis of 2,4-diamino-6-hydroxypyrimidine, providing insights into its molecular structure and properties (Subramanian, Anbarasan, & Manimegalai, 2009).

  • GTP Cyclohydrolase I Inhibition : It inhibits GTP cyclohydrolase I, the first enzyme in tetrahydrobiopterin (BH4) synthesis, and has been used to study the role of BH4 in various biological systems (Xie, Smith, & Gross, 1998).

  • Novel Compounds Synthesis : It's used in the electrochemical synthesis of new compounds like pyrimido[4,5-b]indoles, showcasing its utility in creating novel chemical entities (Shabani‐Nooshabadi, Moradian, & Dadkhah-Tehrani, 2017).

  • Fetal Therapy Research : It's been utilized in fetal guinea-pig models to study tetrahydrobiopterin (BH4) deficiency, contributing to the understanding of fetal therapies (Nakajima et al., 1991).

  • Biopterin Synthesis and Neurotransmitter Function : Its inhibition of biopterin synthesis helps study the role of cerebral tryptophan-5-hydroxylase in vivo, offering insights into neurotransmitter synthesis and function (Em & Whitacre, 1981).

Safety And Hazards

2,4-Diamino-6-hydroxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness .

Future Directions

The novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .

properties

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWELIMKTDYHAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Record name 2,4-diamino-6-hydroxypyrimidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58470-85-2 (sulfate)
Record name 2-Aminoisocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4049038
Record name 2,4-Diamino-6-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,4-Diamino-6-hydroxypyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,4-Diamino-6-hydroxypyrimidine

CAS RN

100643-27-4, 56-06-4, 143504-99-8
Record name 2,6-Diamino-4-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100643-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoisocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3H)-Pyrimidinone, 2,6-diamino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diamino-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Diaminopyrimidin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOISOCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDH7CNS75I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

286 °C
Record name 2,4-Diamino-6-hydroxypyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
1,060
Citations
R Yıldız - Ionics, 2019 - Springer
2,4-Diamino-6-hydroxypyrimidine (2D6H) was examined as corrosion inhibitor of mild steel (MS) in 0.1 M HCl using potentiodynamic measurements, linear polarization resistance (LPR)…
Number of citations: 54 link.springer.com
M Kamacı, İ Kaya - Journal of fluorescence, 2015 - Springer
A novel poly(azomethine-urethane)-based 2,4-diamino-6-hydroxyprimidine was synthesized with chemical reaction and it designed as fluorescence probe for determination of Cu 2+ in …
Number of citations: 20 link.springer.com
MA Kolinsky, SS Gross - Journal of Biological Chemistry, 2004 - ASBMB
Inhibition of GTP cyclohydrolase I (GTPCH) has been used as a selective tool to assess the role of de novo synthesis of (6R)-5,6,7,8-tetrahydro-l-biopterin (BH4) in a biological system. …
Number of citations: 60 www.jbc.org
MK Subramanian, PM Anbarasan… - Spectrochimica Acta Part …, 2009 - Elsevier
Quantum mechanical calculations of energies, geometries and vibrational wavenumbers of 2,4-diamino-6-hydroxypyrimidine (2,4DA6HP) were carried out by using ab initio HF and …
Number of citations: 31 www.sciencedirect.com
L Xie, JA Smith, SS Gross - Journal of Biological Chemistry, 1998 - ASBMB
2,4-Diamino-6-hydroxypyrimidine (DAHP) is considered to be a selective and direct-acting inhibitor of GTP cyclohydrolase I (GTPCH), the first and rate-limiting enzyme in the pathway …
Number of citations: 57 www.jbc.org
K Ikemoto, T Matsumoto, M Ohtsuki, M Itoh… - … et Biophysica Acta (BBA …, 2008 - Elsevier
2,4-Diamino-6-hydroxypyrimidine (DAHP) is considered a specific inhibitor of BH 4 biosynthesis and is widely used in order to elucidate the possible biological function of BH 4 in …
Number of citations: 10 www.sciencedirect.com
GB Elion, GH Hitchings - Journal of the American Chemical …, 1952 - ACS Publications
The “/3-dihydroxanthopterin,” previously obtained by the cyclization of 5-chloroacetamido-2, 4-diamino-6-hydroxypyrimi-dine, and assigned the 7, 8-dihydroxanthopterinstructure, has …
Number of citations: 25 pubs.acs.org
C Bogdan, E Werner, S Stenger, H Wachter… - FEBS …, 1995 - Wiley Online Library
2,4‐diamino‐6‐hydroxy‐pyrimidine (DAHP), an inhibitor of GTP cyclohydrolase I, blocks the synthesis of tetrahydrobiopterin (BH 4 ), which is a known cofactor of inducible nitric oxide …
Number of citations: 43 febs.onlinelibrary.wiley.com
N Suleiman Gwaram, H Khaledi… - … Section E: Structure …, 2010 - scripts.iucr.org
In the crystal structure of the title compound, C4H7N4O+·Cl−·2H2O, adjacent cations are connected to one another through N—H⋯O hydrogen bonds, forming infinite chains along the b …
Number of citations: 2 scripts.iucr.org
YJ Sung, JH Hotchkiss, RR Dieteri - International journal of …, 1994 - Elsevier
Biosynthesis of nitric oxide (·NO) from L-arginine by nitric oxide synthase (NOS) represents a major cytotoxic effector function of macrophages. It has been shown that most mammalian …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.